REACTION_CXSMILES
|
[Br:1][C:2]1[S:3][C:4](C(=O)C2C=CC(I)=C([N+]([O-])=O)C=2)=[CH:5][C:6]=1[CH2:7][C:8]([O:10][CH3:11])=[O:9].C1C(=O)N(Br)C(=O)C1>C1COCC1>[Br:1][C:2]1[S:3][CH:4]=[CH:5][C:6]=1[CH2:7][C:8]([O:10][CH3:11])=[O:9]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed for two and a half hours
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
MPLC purification (Hex:EtOAc/9:1) of the residue
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1SC=CC1CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.55 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |